1,3-Dimethyl-5-(1-methylcyclopentyl)benzene
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Overview
Description
1,3-Dimethyl-5-(1-methylcyclopentyl)benzene is an organic compound with the molecular formula C12H18. It is a derivative of benzene, where the benzene ring is substituted with two methyl groups and a 1-methylcyclopentyl group. This compound is also known by other names such as this compound and 5-Isopropyl-m-xylene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(1-methylcyclopentyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(1-methylcyclopentyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to form the corresponding alkanes.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X), Lewis acids (AlCl3, FeCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Scientific Research Applications
1,3-Dimethyl-5-(1-methylcyclopentyl)benzene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(1-methylcyclopentyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the methyl and cyclopentyl groups can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): Similar structure but lacks the cyclopentyl group.
1,3-Dimethyl-5-(1-methylethyl)benzene (3,5-Dimethylcumene): Similar structure but has an isopropyl group instead of a cyclopentyl group.
1,3-Dimethyl-5-(1,1-dimethylethyl)benzene: Similar structure but has a tert-butyl group instead of a cyclopentyl group.
Uniqueness
1,3-Dimethyl-5-(1-methylcyclopentyl)benzene is unique due to the presence of the 1-methylcyclopentyl group, which imparts distinct steric and electronic effects on the benzene ring.
Properties
CAS No. |
62379-79-7 |
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Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1,3-dimethyl-5-(1-methylcyclopentyl)benzene |
InChI |
InChI=1S/C14H20/c1-11-8-12(2)10-13(9-11)14(3)6-4-5-7-14/h8-10H,4-7H2,1-3H3 |
InChI Key |
SWAVXZNRUPBVIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCCC2)C)C |
Origin of Product |
United States |
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